molecular formula C14H17N3O2S B14931420 ethyl [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

ethyl [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B14931420
M. Wt: 291.37 g/mol
InChI Key: XVOZCHHRVQKUJD-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The sulfur atom can form covalent bonds with biological molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is unique due to its specific structural features, such as the ethyl ester group and the phenyl substituent on the triazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

ethyl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C14H17N3O2S/c1-3-17-13(11-8-6-5-7-9-11)15-16-14(17)20-10-12(18)19-4-2/h5-9H,3-4,10H2,1-2H3

InChI Key

XVOZCHHRVQKUJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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